3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Description
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound characterized by a fused pyrrole-pyridine core. The dihydro structure (partial saturation) at the 2,3-positions and the presence of two methyl groups at the 3-position distinguish it from related derivatives. This compound is part of the broader class of 7-azaindoles, which are pharmacologically significant due to their structural resemblance to indoles and their enhanced physicochemical properties, such as improved solubility and bioavailability .
The dimethyl substituents confer steric and electronic effects that influence reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPPQLAXXNYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves cyclization reactions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce various reduced forms of the pyrrolopyridine structure.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H12N2
- CAS Number : 1595279-67-6
- Structural Characteristics : The compound features a pyrrolopyridine framework, which is significant for its biological activity. The presence of the dimethyl group contributes to its chemical stability and reactivity.
Medicinal Chemistry Applications
1. SGK-1 Kinase Inhibition
One of the primary applications of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is its role as an inhibitor of SGK-1 kinase. SGK-1 (serum/glucocorticoid-regulated kinase 1) is involved in various physiological processes including electrolyte balance and cell proliferation. Inhibitors of SGK-1 have potential therapeutic implications for conditions such as:
- Cardiovascular Diseases : By modulating sodium transport and blood pressure regulation.
- Renal Disorders : Targeting renal cell proliferation associated with conditions like hypertension and chronic kidney disease.
A patent outlines methods for treating these disorders through the administration of compounds like this compound, emphasizing its potential in drug development for renal and cardiovascular therapies .
2. Anticancer Properties
Research indicates that compounds within the pyrrolopyridine class exhibit anticancer activity. The ability to inhibit specific kinases involved in cancer cell signaling pathways positions this compound as a candidate for further studies in oncology.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
- Structure : Fully unsaturated pyrrolo[2,3-b]pyridine core.
- Key Differences : The absence of the dihydro moiety and methyl groups reduces steric hindrance, increasing reactivity in electrophilic substitution reactions.
- Applications : Widely used as a bioisostere for indole in drug design, with reported anticancer and antiviral activities .
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine
- Structure : Partially saturated at the 2,3-positions but lacks methyl substituents.
- Key Differences : The dihydro structure improves stability against oxidation compared to the fully unsaturated analogue but has lower lipophilicity than the dimethyl-substituted derivative .
5-Bromo-1H-pyrrolo[2,3-b]pyridine
- Structure : Bromine substituent at the 5-position on the pyrrolo[2,3-b]pyridine core.
- Key Differences : The bromine atom enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
3,5-Disubstituted Pyrrolo[2,3-b]pyridines
- Examples: 3-(Pyridin-3-ylethynyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine : Ethynyl and aryl substituents enhance π-π stacking interactions, improving binding to adenosine receptors. N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide : The nicotinamide group introduces hydrogen-bonding capability, critical for kinase inhibition.
- Key Differences : Functionalization at the 3- and 5-positions tailors electronic properties and bioactivity, whereas the dimethyl-dihydro derivative prioritizes steric stabilization.
Physicochemical Properties
| Property | 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (higher due to methyl groups) | ~1.5 | ~2.3 (Br increases hydrophobicity) |
| Solubility | Moderate in polar solvents | High | Low |
| Thermal Stability | High (dihydro structure resists oxidation) | Moderate | Moderate |
Biological Activity
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a nitrogen-containing heterocyclic compound with potential biological activity. This article reviews its structural characteristics, biological properties, and relevant research findings. The focus will be on its pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities.
Structural Characteristics
The molecular formula of this compound is C9H12N2. The compound features a pyrrolidine ring fused to a pyridine structure, which is significant for its biological interactions. The structural representation is as follows:
- Molecular Formula : C9H12N2
- SMILES : CC1(CNC2=C1C=CN=C2)C
- InChI : InChI=1S/C9H12N2/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5,11H,6H2,1-2H3
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrolo[2,3-b]pyridine derivatives | Staphylococcus aureus | 6.25 μg/mL |
| Pyrrole derivatives | Escherichia coli | 12.5 μg/mL |
These findings suggest that modifications in the pyrrole and pyridine structures can enhance antimicrobial efficacy against various pathogens .
Anticancer Activity
Several studies have explored the anticancer potential of pyrrolidine derivatives. For example:
- Case Study : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The most potent compound displayed an IC50 value of 0.71 μM against HepG2 liver cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | A549 | 0.71 |
| Derivative B | MCF7 | 1.39 |
These results indicate that the structural modifications in the pyrrolidine ring can significantly impact cytotoxicity and selectivity towards cancer cells .
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective properties. In vitro studies indicated that certain derivatives could reduce oxidative stress and apoptosis in neuronal cell lines.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Some derivatives inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.
- Antioxidant Activity : Compounds have been shown to scavenge free radicals effectively.
Q & A
Q. What are the standard synthetic routes for preparing 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives?
- Methodological Answer : The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core via cross-coupling reactions or cyclization strategies. For example:
- Cyclization : Hexamine and acetic acid under reflux (120°C) generate intermediates like 3-nitro derivatives, followed by Suzuki-Miyaura coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst .
- Halogenation : N-Iodosuccinimide (NIS) in acetone introduces iodine at position 3, enabling further cross-coupling .
- Reduction : Hydrogenation with Raney Nickel reduces nitro groups to amines, though intermediates may decompose rapidly, necessitating immediate derivatization (e.g., acylation with nicotinoyl chloride) .
Q. How are structural and purity analyses performed for this compound class?
- Methodological Answer :
- 1H/13C NMR : Key for confirming regiochemistry. For instance, aromatic protons in pyrrolo[2,3-b]pyridines show distinct splitting patterns (e.g., δ 8.89 ppm, J = 3.0 Hz for heterocyclic protons) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ calcd for C19H14N4O: 315.12403; found: 315.1237) .
- Chromatography : Flash column chromatography with gradients (e.g., DCM:MeOH 98:2 → 90:10) removes byproducts, ensuring >95% purity .
Q. What are common functionalization strategies for modifying the pyrrolo[2,3-b]pyridine scaffold?
- Methodological Answer :
- Electrophilic Substitution : Nitration or iodination at position 3/5 to install handles for cross-coupling .
- Buchwald-Hartwig Amination : Introduces amines or aryl groups using Pd catalysts .
- Oxidation : MnO₂ oxidizes alcohols to ketones (e.g., converting benzyl alcohol to benzoyl derivatives) .
Advanced Research Questions
Q. How can synthetic conditions be optimized to mitigate rapid decomposition of intermediates like 3-amino-pyrrolo[2,3-b]pyridines?
- Methodological Answer :
- In-situ Derivatization : Immediate acylation or sulfonylation post-reduction stabilizes amines. For example, reacting 3-amino intermediates with nicotinoyl chloride in pyridine prevents decomposition .
- Low-Temperature Workup : Conducting reactions at 0°C–RT and avoiding prolonged exposure to air/light minimizes degradation .
Q. What structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer :
- Substituent Effects :
- Position 3 : Electron-withdrawing groups (e.g., nitro, acyl) enhance electrophilicity for kinase inhibition (e.g., FGFR1 IC50 = 7 nM for compound 4h ) .
- Position 5 : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) improve target affinity via hydrophobic interactions .
- Table: Key SAR Observations
| Derivative | Substituents | Activity (IC50) | Reference |
|---|---|---|---|
| 8a | Nicotinamide | FGFR1: 7 nM | |
| 21b | Pyridinyl | CYP11B1: <100 nM |
Q. How can researchers resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate hits using biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays .
- Metastable Polymorph Screening : Assess crystalline vs. amorphous forms, as solubility differences can skew activity .
- Docking Studies : Compare binding poses in FGFR1 vs. CYP11B1 to explain selectivity .
Q. What strategies improve metabolic stability for in vivo applications?
- Methodological Answer :
- Deuterium Exchange : Replace labile hydrogens (e.g., NH) with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., phosphates for kinase inhibitors) to enhance bioavailability .
Data Contradiction Analysis
Q. Why do certain derivatives show inconsistent activity in replicate studies?
- Methodological Answer :
- Impurity Profiling : Trace Pd residues (from cross-coupling) or solvents (e.g., DMF) can artifactually inhibit targets. Use ICP-MS to quantify metal content .
- Redox Sensitivity : Nitro-containing derivatives may degrade under reducing intracellular conditions, necessitating stability assays in glutathione-rich media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
